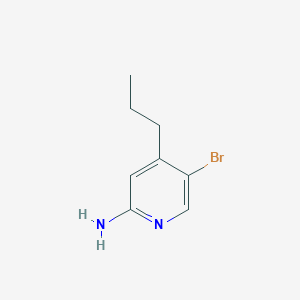

5-Bromo-4-propylpyridine-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-bromo-4-propylpyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2/c1-2-3-6-4-8(10)11-5-7(6)9/h4-5H,2-3H2,1H3,(H2,10,11) |

InChI Key |

HUUFGUVSXJBSDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NC=C1Br)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemoselectivity for 5 Bromo 4 Propylpyridine 2 Amine Transformations

Mechanistic Pathways of Substitution Reactions on Halogenated Pyridines

The presence of a halogen atom, an amino group, and an alkyl group on the pyridine (B92270) ring of 5-Bromo-4-propylpyridine-2-amine allows for a variety of substitution reactions, each proceeding through distinct mechanistic routes.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated heteroaromatic compounds. Unlike benzene (B151609) derivatives, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions. The SNAr reaction is not a single-step displacement like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism. pressbooks.pub

In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide at C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this complex is delocalized, partially residing on the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. wikipedia.org In the second, faster step, the leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, the reactivity in SNAr reactions is modulated by the existing substituents:

Pyridine Nitrogen: Strongly electron-withdrawing, activating the ring for nucleophilic attack.

Bromo Group (C5): A good leaving group and inductively electron-withdrawing, which enhances the electrophilicity of the carbon it is attached to.

Amino Group (C2): A strong electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack.

Propyl Group (C4): A weak electron-donating group, which has a minor deactivating effect.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| Pyridine N | 1 | Electron-withdrawing | Activating |

| Amino (-NH₂) | 2 | Electron-donating (resonance) | Deactivating |

| Propyl (-C₃H₇) | 4 | Electron-donating (inductive) | Weakly Deactivating |

| Bromo (-Br) | 5 | Electron-withdrawing (inductive) | Activating / Leaving Group |

Radical and Photochemical Reaction Mechanisms in Halogenation and Functionalization

Beyond ionic pathways, radical and photochemical reactions offer distinct routes for the functionalization of pyridines. recercat.catnih.gov These methods can provide alternative regioselectivity compared to traditional ionic reactions. A modern approach involves the photochemical generation of pyridinyl radicals. researchgate.netacs.org This process typically begins with the protonation of the pyridine nitrogen, followed by a single-electron transfer (SET) to the resulting pyridinium (B92312) ion. recercat.cat This reduction generates a pyridinyl radical intermediate. researchgate.net

This highly reactive pyridinyl radical can then undergo coupling reactions with other radical species, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org This mechanism diverges significantly from classical Minisci reactions, which involve the addition of a nucleophilic radical to a protonated pyridine. recercat.catresearchgate.net The unique reactivity of pyridinyl radicals can lead to different positional selectivity, offering a complementary tool for pyridine derivatization. researchgate.net For a substrate like this compound, such photochemical methods could potentially be used to introduce functional groups at the less accessible C3 or C6 positions.

Regio- and Stereochemical Control in Alkylation and Amination Reactions

Achieving selectivity in the derivatization of a polysubstituted pyridine is a significant synthetic challenge. The outcome of alkylation and amination reactions is governed by a subtle interplay of electronic effects, steric hindrance, and reaction conditions.

The directing effects of the substituents on the this compound ring are paramount in determining the site of further functionalization.

Electronic Effects: The electron-donating amino group at C2 and the propyl group at C4 direct electrophiles toward other positions and deactivate the ring for nucleophilic attack. Conversely, the electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack or deprotonation. nih.gov

Steric Hindrance: The propyl group at C4 provides significant steric bulk, hindering the approach of reagents to the neighboring C3 and C5 positions. The C6 position is sterically the most accessible for substitution.

Reaction Type:

In direct amination reactions like the Chichibabin reaction, which typically functionalizes the C2 position, the presence of the existing C2-amino group would likely prevent further reaction at that site and direct reactivity towards the C6 position. ntu.edu.sg

In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromo group at C5 serves as the reactive handle, leading to selective functionalization at this position.

In C-H functionalization reactions, the regioselectivity can be tuned. For instance, some palladium-catalyzed arylations of 3-substituted pyridines favor C4-arylation due to electronic factors, while amination of 3-substituted pyridines often occurs at the less sterically hindered C6 site. nih.govntu.edu.sg

While this compound is achiral, it is a potential substrate for transformations that introduce chirality. Enantioselective synthesis involving pyridine derivatives is an active area of research. Methodologies often rely on the use of chiral catalysts or reagents to control the stereochemical outcome.

One potential strategy is the asymmetric nucleophilic aromatic substitution . Organocatalysts, such as those derived from cinchonidine, have been used to achieve asymmetric SNAr reactions on aromatic rings with carbon nucleophiles. wikipedia.org Another approach involves the catalytic stereoselective dearomatization of the pyridine ring. For example, the addition of Grignard reagents to activated pyridine derivatives in the presence of organoborane catalysts can produce chiral tetrahydropyridines with high diastereoselectivity. mdpi.com Such a strategy, if applied to a derivative of this compound, could potentially generate complex chiral molecules by breaking the ring's aromaticity in a controlled, stereoselective manner. mdpi.com

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into mechanistic pathways. However, these species are often transient and highly reactive, making their isolation challenging. universite-paris-saclay.fr

Several techniques are employed to study these fleeting species:

Spectroscopic Detection: Modern spectroscopic methods, such as in situ NMR and IR spectroscopy, can detect the formation of intermediates in the reaction mixture. youtube.com For example, the Meisenheimer complexes formed during SNAr reactions can sometimes be observed spectroscopically. masterorganicchemistry.com

Low-Temperature Isolation: By running reactions at very low temperatures (e.g., -80 °C), the lifetime of intermediates can be extended, sometimes allowing for their isolation and subsequent characterization in the solid state by techniques like single-crystal X-ray diffraction. universite-paris-saclay.frnih.gov This has been successfully applied to isolate and characterize lithiated pyridine intermediates. nih.gov

Trapping Experiments: When an intermediate cannot be isolated or observed directly, it can be "trapped" by adding a reagent that reacts with it specifically to form a stable, characterizable product. youtube.com This provides indirect but compelling evidence for the existence of the proposed intermediate.

Computational and Electrochemical Analysis: For radical intermediates, which are particularly short-lived, methods like cyclic voltammetry can provide information on their redox properties. acs.org Computational chemistry, using methods like Density Functional Theory (DFT), can be used to calculate the structure and stability of proposed intermediates, such as the pyridinyl radicals involved in photochemical reactions. acs.org

By applying these methods to the transformations of this compound, a more complete picture of the reaction coordinates, transition states, and key intermediates can be constructed.

Kinetic and Thermodynamic Aspects of Pyridine Functionalization

Under conditions of kinetic control , the reaction outcome is determined by the rate at which different products are formed. The product that forms the fastest, via the lowest activation energy pathway, will be the major product. wikipedia.orgpressbooks.pub Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, and the most stable product will predominate, regardless of the rate at which it is formed. wikipedia.orgpressbooks.pub The choice between kinetic and thermodynamic control is often manipulated by reaction conditions such as temperature, reaction time, and the nature of the reagents and catalysts used. pressbooks.pubresearchgate.net

Substituent Effects on Reaction Kinetics

The substituents on the this compound ring have a profound impact on the activation energies of potential transformations. The 2-amino group is a strong activating group that donates electron density to the pyridine ring through resonance, primarily at the C3 and C5 positions. numberanalytics.com This increased electron density makes the ring more susceptible to electrophilic attack. However, the 4-propyl group, being a weak electron-donating group, also slightly activates the ring. In contrast, the 5-bromo substituent is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution. imperial.ac.uk

For electrophilic aromatic substitution (SEAr) , the position of attack is determined by the site that is most activated and can best stabilize the positive charge in the intermediate sigma complex. The 2-amino group strongly directs electrophiles to the C3 and C5 positions. However, the C5 position is already occupied by a bromo group. Therefore, the C3 position is a likely site for kinetically favored electrophilic attack due to the strong activating effect of the adjacent amino group.

For nucleophilic aromatic substitution (SNAr) , the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromo group, makes it susceptible to attack by nucleophiles. nih.gov The bromo group at C5 is a potential leaving group. The rate of nucleophilic attack is influenced by the stability of the Meisenheimer-like intermediate. The presence of the electron-donating amino and propyl groups can influence the stability of this intermediate and thus the reaction kinetics.

The table below presents hypothetical activation energy data for the electrophilic nitration at different positions of the this compound ring, illustrating the directing effects of the substituents. These values are illustrative and based on general principles of substituent effects on pyridine reactivity. rsc.org

| Position of Nitration | Hypothetical Relative Activation Energy (kcal/mol) | Key Influencing Factors |

| C3 | 18 | Strong activation by the 2-amino group; lowest energy barrier. |

| C6 | 25 | Deactivation by the adjacent nitrogen and steric hindrance. |

This table is illustrative and intended to demonstrate the kinetic preferences based on established principles of substituent effects.

Thermodynamic Stability of Products

In the case of this compound, the introduction of a new substituent can lead to different isomers with varying stabilities. For instance, in an electrophilic substitution reaction, while the kinetic product might be formed at the most electronically activated site, a thermodynamically more stable product might be one where steric hindrance between adjacent bulky groups is minimized.

Consider the potential products of a hypothetical functionalization reaction. The thermodynamic stability of these isomers can be computationally estimated by calculating their standard Gibbs free energies of formation.

The following table provides a qualitative comparison of the thermodynamic stability of potential regioisomers resulting from a generic functionalization reaction on the this compound core.

| Product Isomer (Post-functionalization) | Expected Relative Thermodynamic Stability | Rationale |

| 3-substituted | Moderate | Potential for steric interaction with the 2-amino and 4-propyl groups. |

| 6-substituted | High | Less steric hindrance compared to the 3-substituted isomer. |

This table provides a qualitative assessment based on general principles of steric and electronic effects on molecular stability.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization of 5 Bromo 4 Propylpyridine 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment and connectivity of each atom in 5-Bromo-4-propylpyridine-2-amine can be determined.

High-Resolution ¹H and ¹³C NMR Techniques for Chemical Shift Assignments

High-resolution ¹H and ¹³C NMR spectroscopy are the foundational techniques for assigning the hydrogen and carbon atoms within the molecular structure of this compound. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, which is dictated by the presence of neighboring atoms and functional groups.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the propyl group will resonate in the upfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the pyridine ring would likely appear at a higher chemical shift than the other methylene protons, which in turn would be at a higher shift than the terminal methyl (-CH₃) protons. The protons of the amine (-NH₂) group often present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with those bonded to the bromine and nitrogen atoms showing significant downfield shifts. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.0 - 8.5 |

| Amine Protons (-NH₂) | Variable (broad singlet) |

| Propyl Group (-CH₂CH₂CH₃) | 0.9 - 2.8 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | 100 - 160 |

| Propyl Group Carbons | 10 - 40 |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the propyl group, confirming their connectivity. It would also help in assigning the positions of the protons on the pyridine ring by identifying their neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environment

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in this compound. The chemical shifts of the pyridine nitrogen and the amino nitrogen would be distinct, reflecting their different bonding and electronic environments. For instance, the pyridine nitrogen chemical shift in amino-substituted derivatives typically varies and can be influenced by tautomeric equilibria. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and formula, and to deduce structural features through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. This technique is particularly useful for obtaining the accurate molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger or less soluble molecules. The analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. While ESI is generally more common for small molecules, MALDI can also be a viable option.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (typically the molecular ion, [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragments, and the masses of these fragments are then analyzed. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the propyl group, the bromo substituent, or the amino group. Analyzing these fragmentation patterns allows for the confirmation of the presence and location of these substituents on the pyridine ring.

Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | Propyl radical |

| [M+H]⁺ | [M+H - Br]⁺ | Bromine radical |

| [M+H]⁺ | [M+H - NH₂]⁺ | Amino radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering valuable insights into the structural composition of this compound.

The analysis of the vibrational spectra of substituted pyridines provides a strong basis for the assignment of the characteristic bands of this compound. njit.edutsijournals.com The presence of the amino group (-NH2), the propyl group (-CH2CH2CH3), the carbon-bromine bond (C-Br), and the pyridine ring itself will each give rise to distinct vibrational frequencies.

Expected Vibrational Frequencies:

The NH2 group is expected to exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com Specifically, asymmetric and symmetric stretching modes are anticipated. The scissoring vibration of the NH2 group is typically observed around 1600-1650 cm⁻¹. tsijournals.com

The propyl group will be identifiable by its C-H stretching vibrations. The asymmetric and symmetric stretches of the CH3 and CH2 groups are expected in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups will appear in the 1375-1470 cm⁻¹ region.

The pyridine ring itself has a set of characteristic ring stretching vibrations. These C=C and C=N stretching modes typically appear in the 1400-1615 cm⁻¹ region. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. njit.edu The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

By comparing the experimental IR and Raman spectra of this compound with established data for related compounds like 2-aminopyridine (B139424) and other substituted pyridines, a detailed and reliable assignment of the observed vibrational bands can be achieved. tsijournals.comcdnsciencepub.comcdnsciencepub.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | 1600 - 1650 | |

| Propyl (-C₃H₇) | C-H Asymmetric Stretch | 2950 - 2970 |

| C-H Symmetric Stretch | 2860 - 2880 | |

| CH₂ Scissoring | 1450 - 1470 | |

| CH₃ Asymmetric Bend | ~1460 | |

| CH₃ Symmetric Bend | ~1375 | |

| Pyridine Ring | C=N Stretch | 1590 - 1615 |

| C=C Stretch | 1400 - 1580 | |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry of this compound.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as the molecular salt of 2-amino-4-methylpyridine, provides valuable insights into the expected solid-state conformation. nih.govnih.gov In the crystal lattice of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, the pyridinium (B92312) cations, tartrate anions, and water molecules are linked by a network of hydrogen bonds. nih.gov A similar arrangement, with intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen, would be anticipated for this compound.

The presence of the bulky bromine atom is also expected to influence the crystal packing. acs.orgacs.org Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could play a significant role in the supramolecular assembly.

Table 2: Example Crystallographic Data for a Related Compound: 2-Amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₉N₂⁺·C₄H₅O₆⁻·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.176 (3) |

| b (Å) | 9.9359 (18) |

| c (Å) | 10.716 (2) |

| α (°) | 117.528 (5) |

| β (°) | 104.792 (7) |

| γ (°) | 91.701 (7) |

| Volume (ų) | 645.3 (3) |

| Z | 2 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of the main component and any impurities in a chemical sample. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for the quality control of this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for pyridine derivatives. nih.govresearchgate.netresearchgate.net

Method development would involve the systematic optimization of several parameters to achieve a good separation between the main peak of this compound and any potential impurities, such as starting materials, by-products, or degradation products. Key parameters to optimize include the stationary phase (column), mobile phase composition, pH, and detection wavelength.

Table 3: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer | A gradient elution may be necessary to separate compounds with a range of polarities. |

| pH | 2-8 | The pH of the mobile phase affects the ionization state of the basic pyridine and amino groups, influencing retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 25-40 °C | Temperature can affect selectivity and peak shape. |

| Detection | UV at 254 nm or 260 nm | Pyridine derivatives typically have strong UV absorbance in this range. shimadzu.com |

Validation of the developed HPLC method according to ICH guidelines would be necessary to ensure its linearity, precision, accuracy, and robustness. researchgate.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. tandfonline.comcdc.gov It is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis or volatile by-products.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways. libretexts.orgwikipedia.orglibretexts.orgyoutube.com The molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 228/230 | [M]⁺ | Molecular ion |

| 213/215 | [M - CH₃]⁺ | Loss of a methyl group from the propyl chain |

| 199/201 | [M - C₂H₅]⁺ | Loss of an ethyl group from the propyl chain |

| 149 | [M - Br]⁺ | Loss of the bromine atom |

| 121 | [M - Br - C₂H₄]⁺ | Loss of bromine and ethene (from propyl chain) |

| 94 | [C₅H₆N₂]⁺ | Pyridine ring with amino group after loss of bromine and propyl group |

By employing these advanced spectroscopic and chromatographic methodologies, a comprehensive understanding of the chemical structure, purity, and potential impurities of this compound can be robustly established.

Computational Chemistry and Theoretical Modeling of 5 Bromo 4 Propylpyridine 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 5-Bromo-4-propylpyridine-2-amine, these calculations elucidate the fundamental aspects of its electronic configuration and predict its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can accurately model the molecule's geometry and electronic distribution. mdpi.com

These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. mdpi.com

Interactive Table: Representative DFT-Calculated Electronic Properties of Substituted Pyridines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine (B92270) Derivative A | -6.21 | -1.16 | 5.05 |

| Pyridine Derivative B | -5.98 | -1.85 | 4.13 |

| This compound (Theoretical) | -6.15 | -1.50 | 4.65 |

Note: The data for this compound is a theoretical estimation based on values for similar pyridine derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are also invaluable for predicting spectroscopic parameters. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. These predictions are highly useful for interpreting experimental NMR spectra and confirming the molecular structure. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT, the chemical shifts can be estimated with a reasonable degree of accuracy, aiding in the assignment of peaks in ¹H and ¹³C NMR spectra.

Reaction Mechanism Simulation and Transition State Localization

Understanding the mechanisms of chemical reactions involving this compound is crucial for its application in synthesis. Computational simulations allow for the exploration of reaction pathways and the identification of high-energy transition states. nih.gov

Energy Profiles of Pyridine Functionalization Reactions

Theoretical modeling can map out the energy landscape of reactions such as Suzuki cross-coupling, a common method for functionalizing pyridine rings. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, providing insights into the reaction kinetics and the feasibility of different pathways.

Interactive Table: Theoretical Energy Profile for a Hypothetical Functionalization Reaction of this compound.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Intermediate Complex | -5.4 |

| Transmetalation Transition State | +12.8 |

| Reductive Elimination Transition State | +20.1 |

Note: This table represents a hypothetical energy profile to illustrate the type of data generated from reaction mechanism simulations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. For a molecule with a flexible propyl group like this compound, conformational analysis is particularly important.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its flexibility and the preferred orientations of its substituent groups. By analyzing the trajectories from MD simulations, researchers can identify the most stable, low-energy conformations and understand the energetic barriers between them. This information is critical for predicting how the molecule might interact with biological targets or other reactants.

Structure-Based Computational Design Methodologies

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid. By understanding the architecture of the target's binding site, computational methods can be employed to design or identify molecules that fit and interact with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). This method is instrumental in understanding the binding mode of a ligand and estimating its binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them.

For this compound, molecular docking studies would typically commence with the identification of a relevant biological target. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

The general methodology for docking this compound into a target's active site would proceed as follows:

Preparation of the Receptor: The 3D structure of the target protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site is defined by specifying the coordinates of a grid box that encompasses the active site.

Preparation of the Ligand: A 3D model of this compound is constructed and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: Using software such as AutoDock Vina, the ligand is flexibly docked into the prepared receptor's binding site. The program explores various translational, rotational, and conformational degrees of freedom of the ligand.

Analysis of Results: The output provides a series of binding poses ranked by their predicted binding affinity (docking score), typically in kcal/mol. The interactions between this compound and the amino acid residues of the target, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), are then analyzed to understand the key determinants of binding.

Hypothetical docking results for this compound against a kinase target are presented in Table 1.

| Parameter | Value |

| Target Protein | Kinase XYZ (hypothetical) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Leu25, Val33, Ala48, Lys67, Glu85, Tyr154 |

| Key Interactions | Hydrogen bond between 2-amino group and Glu85; Halogen bond between 5-bromo group and Tyr154; Hydrophobic interactions of the 4-propyl group with Leu25 and Val33. |

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

This methodology can be particularly useful when a high-resolution structure of the target is not available (ligand-based pharmacophore modeling) or to understand common interaction patterns among a set of active compounds (structure-based pharmacophore modeling). For substituted 2-aminopyridines, pharmacophore models have been developed to identify features crucial for activities like nitric oxide synthase inhibition. nih.gov

The development of a pharmacophore model for a series of compounds including this compound would involve the following steps:

Selection of a Training Set: A group of molecules with known biological activity against a specific target is selected. This set would ideally include both active and inactive compounds.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.

Feature Identification and Alignment: Common chemical features (pharmacophoric features) among the active molecules are identified. These features are then aligned in 3D space to generate a pharmacophore hypothesis.

Model Generation and Validation: A pharmacophore model is generated based on the alignment of features. This model is then validated by its ability to distinguish between active and inactive compounds in a test set.

A hypothetical pharmacophore model derived from a series of kinase inhibitors including this compound might consist of a hydrogen bond donor (from the 2-amino group), a halogen bond donor (from the 5-bromo group), and a hydrophobic feature (from the 4-propyl group), as illustrated in Table 2.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Importance |

| Hydrogen Bond Donor | 2-amino group | Essential for anchoring to the hinge region of the kinase. |

| Halogen Bond Donor | 5-bromo group | Forms a directional interaction with an electron-rich residue. |

| Hydrophobic Aliphatic | 4-propyl group | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Aromatic Ring | Pyridine ring | Provides a scaffold for the pharmacophoric features. |

This table presents a hypothetical pharmacophore model for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or selectivity in a particular chemical reaction or biological process. These models are closely related to Quantitative Structure-Activity Relationships (QSAR).

The development of a QSRR/QSSR model for a class of compounds like substituted pyridines involves the following steps:

Data Set Collection: A dataset of compounds with experimentally determined reactivity or selectivity values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed reactivity or selectivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSRR study could be undertaken to predict its reactivity in a specific synthetic transformation, for example, a cross-coupling reaction. The model would use descriptors that capture the electronic and steric effects of the bromo and propyl substituents on the pyridine ring. A hypothetical QSRR model is presented in Table 3.

| Dependent Variable | Equation | Statistical Parameters |

| Reaction Yield (%) | Yield = 65.2 + 15.8 * σp - 5.3 * Es | R² = 0.85, Q² = 0.78 |

This table presents a hypothetical QSRR model for illustrative purposes. σp represents the Hammett electronic parameter, and Es represents the Taft steric parameter.

This model would suggest that electron-withdrawing substituents (positive σp) increase the reaction yield, while bulky substituents (more negative Es) decrease it. Such a model can be invaluable for optimizing reaction conditions and designing new pyridine derivatives with desired reactivity.

Advanced Transformations and Derivatization Strategies of 5 Bromo 4 Propylpyridine 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogen and C-H Sites

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, starting from the aryl bromide of 5-Bromo-4-propylpyridine-2-amine. Furthermore, modern methodologies allow for the direct functionalization of otherwise inert C-H bonds on the pyridine (B92270) ring.

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. For pyridine derivatives, this reaction is well-established. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄ with a base like K₃PO₄, proceeds in good yields. mdpi.comresearchgate.net This demonstrates that the 2-amino group is well-tolerated. A similar protocol can be applied to this compound to synthesize 5-aryl-4-propylpyridine-2-amine derivatives. The reaction is robust and compatible with a wide range of functional groups on the boronic acid partner. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. wikipedia.orglibretexts.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines show excellent yields (72%-96%) with terminal alkynes, indicating the methodology's high efficiency and compatibility with the aminopyridine core. researchgate.net This approach can be used to synthesize 5-alkynyl-4-propylpyridine-2-amines, which are valuable precursors for more complex structures.

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene, yielding a substituted alkene. wikipedia.org This reaction, catalyzed by palladium complexes like Pd(OAc)₂ or [Pd(PPh₃)₄], typically requires a base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes (e.g., acrylates, styrenes) would lead to the formation of 5-vinyl-substituted pyridine derivatives, adding another layer of functional complexity. wikipedia.org

Table 1: Overview of C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-4-propylpyridine-2-amine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 5-Alkynyl-4-propylpyridine-2-amine |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-4-propylpyridine-2-amine |

The formation of carbon-nitrogen bonds at the C-5 position is critical for synthesizing compounds with applications as pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling aryl halides with a vast array of primary and secondary amines. wikipedia.orglibretexts.org The reaction on 2-bromopyridines is well-documented, employing a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP) and a strong base like sodium tert-butoxide. wikipedia.orgresearchgate.net Applying this to this compound allows for the synthesis of 5-(substituted amino)-4-propylpyridine-2-amines, providing access to diarylamines, alkylarylamines, and other nitrogen-containing structures.

Ullmann-type Couplings: The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. wikipedia.org The Goldberg variation specifically refers to the coupling of an aryl halide with an amine. wikipedia.org While often requiring higher temperatures and stoichiometric copper, modern protocols use catalytic amounts of soluble copper salts (e.g., CuI) with ligands like phenanthroline. wikipedia.orgorganic-chemistry.org This reaction serves as an alternative to the Buchwald-Hartwig amination, particularly for certain substrates where palladium catalysis may be less effective. wikipedia.org

Table 2: Comparison of C-N Cross-Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann-type Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Conditions | Generally milder temperatures | Often requires high temperatures (>200 °C) |

| Scope | Very broad for amines and aryl halides | Traditionally more limited, improved with modern ligands |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Often K₂CO₃ or other inorganic bases |

Direct C-H functionalization has emerged as an atom-economical strategy to modify heterocycles without pre-functionalization. For the this compound scaffold, the C-H bonds at the C-3 and C-6 positions are potential sites for such reactions. The 2-amino group can act as a directing group, facilitating metal-catalyzed C-H activation. rsc.org

Methodologies for the C-4 arylation of pyridines have been developed, often proceeding through activation of the pyridine nitrogen, for example, by forming N-aminopyridinium salts. nih.govresearchgate.net While the C-4 position is already substituted in the target molecule, similar strategies could potentially be adapted for the remaining C-H bonds. Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters represents another viable, one-pot pathway to 2-arylpyridines, which could be adapted for functionalizing the C-6 position. rsc.org The development of regioselective C-H functionalization at the C-3 or C-6 positions of this compound would offer a powerful route for late-stage diversification of the molecule. rsc.org

Post-Synthetic Modifications of the Amino and Propyl Groups

Beyond reactions at the pyridine core, the exocyclic amino and propyl groups provide further opportunities for derivatization, allowing for fine-tuning of the molecule's steric and electronic properties.

The primary amino group at the C-2 position is a versatile nucleophile and a key site for modification.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields the corresponding acetamide. mdpi.comresearchgate.net This transformation is not only a means of installing a new functional group but is also commonly used as a protecting strategy to modulate the reactivity of the amino group during subsequent reactions like Suzuki couplings. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and is prevalent in medicinal chemistry. The general procedure involves reacting the amine with the sulfonyl chloride in a suitable solvent with a base to neutralize the HCl byproduct.

Cyclization: The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) scaffolds, which are considered privileged structures in drug discovery. rsc.org Other cyclization strategies can involve reactions with diketones, acrylates, or other bifunctional electrophiles to construct a variety of fused ring systems. rsc.orgacs.orgacs.org

Modifying the C-4 propyl group, particularly in a stereoselective manner, offers a pathway to introduce chiral centers and explore three-dimensional chemical space. While direct stereoselective functionalization of a simple propyl chain is challenging, several strategies can be envisioned.

Functionalization of the Benzylic-like Position: The methylene (B1212753) group of the propyl chain adjacent to the pyridine ring (the Cα position) exhibits enhanced reactivity, similar to a benzylic position. Radical- or metal-catalyzed C-H activation at this site could enable the introduction of new functional groups.

Dearomatization-Addition Sequences: Activating the pyridine ring, for instance by N-alkylation, can make it susceptible to nucleophilic attack. A subsequent stereoselective addition of a nucleophile could potentially be followed by rearomatization or further transformation of the propyl group. mdpi.com

Modification of Propyl Group Derivatives: A more common strategy involves first modifying the propyl group to introduce a reactive handle (e.g., a double bond or a carbonyl group) and then performing a stereoselective reaction. For example, if a propenyl group were present at C-4, stereoselective reactions such as asymmetric dihydroxylation or epoxidation could be performed. While no direct examples exist for this compound, the principles of stereoselective synthesis on alkyl-substituted heterocycles provide a roadmap for such transformations. researchgate.net

Strategies for Pyridine Ring Modification and Rearrangements

The inherent stability of the aromatic pyridine ring presents a significant challenge for transformations that involve its cleavage or rearrangement. However, several methodologies have been developed to overcome this, enabling the conversion of pyridines into a diverse array of other cyclic and acyclic structures. These transformations often involve initial activation of the pyridine ring, followed by nucleophilic attack and subsequent rearrangement or ring-opening.

Ring-Opening and Re-closing Methodologies

A prominent strategy for the profound modification of the pyridine skeleton involves a sequence of ring-opening followed by re-closing, a process often facilitated by the Zincke reaction. wikipedia.org This reaction typically involves the activation of the pyridine nitrogen with an electron-withdrawing group, such as a 2,4-dinitrophenyl group, to form a Zincke salt. This activation renders the pyridine ring susceptible to nucleophilic attack, leading to its opening. The resulting open-chain intermediate can then undergo various transformations, including re-closure to form new heterocyclic or carbocyclic systems.

In the context of this compound, the primary amino group at the C2 position can influence the course of the Zincke reaction. While the reaction is well-established for pyridine itself, the presence of an amino group can lead to alternative reaction pathways or require modified conditions. scielo.brnih.gov The general mechanism involves the formation of a pyridinium (B92312) salt, which then undergoes nucleophilic attack and ring opening to form a glutaconaldehyde (B1235477) derivative or a so-called Zincke aldehyde. wikipedia.org

Table 1: Hypothetical Zincke Ring-Opening of this compound

| Reactant | Reagents | Intermediate | Potential Products |

| This compound | 1. 2,4-Dinitrochlorobenzene2. Secondary Amine (e.g., Piperidine) | Substituted 1,5-diaminopenta-2,4-dienal derivative | Functionalized acyclic compounds, cyclopentenones, or other heterocycles upon further reaction. |

This table presents a hypothetical reaction based on established Zincke reaction principles. The actual outcome may vary depending on experimental conditions.

The resulting open-chain intermediate from the Zincke reaction of this compound would be a highly functionalized species, offering a versatile platform for the synthesis of diverse molecular architectures. The presence of the bromo, propyl, and amino-derived functionalities on the opened chain would allow for a wide range of subsequent chemical manipulations.

Interconversion to Other Heterocyclic Systems

The transformation of the pyridine ring into other heterocyclic systems represents a powerful tool for scaffold hopping in drug discovery and for the synthesis of novel chemical entities. Several strategies have been developed for the conversion of pyridines into other heterocycles such as pyrimidines, pyridazines, and pyrroles.

Conversion to Pyrimidines:

The conversion of pyridines to pyrimidines is a synthetically valuable transformation. While less common than the reverse reaction, certain methodologies have been reported. For a substrate like this compound, a potential pathway could involve a ring-opening-ring-closure sequence. For instance, oxidative cleavage of the pyridine ring followed by condensation with a suitable C-N-C fragment could, in principle, lead to a pyrimidine. However, specific and high-yielding methods for such a transformation on a highly substituted pyridine like the one are not well-documented and would likely require significant methodological development.

Conversion to Pyridazines:

The synthesis of pyridazines from pyridines is a challenging but achievable transformation. organic-chemistry.orgwikipedia.org One conceptual approach involves the formal insertion of a nitrogen atom adjacent to the existing ring nitrogen. While direct insertion is not feasible, multi-step sequences can accomplish this. For example, a hypothetical route could involve the conversion of the 2-amino group of this compound into a leaving group, followed by the introduction of a hydrazine-based reagent to facilitate ring closure to a pyridazine. Another approach could involve the synthesis of 2-amino-5-arylazopyridine derivatives which can then be used to synthesize fused azine systems. nih.gov

Table 2: Potential Interconversion of this compound to Other Heterocycles

| Target Heterocycle | Potential Synthetic Strategy | Key Intermediates |

| Pyrimidine | Ring-opening followed by condensation with a C-N-C synthon. | Acyclic diamino-dicarbonyl species. |

| Pyridazine | Reaction with hydrazine (B178648) derivatives after modification of the amino group. | Hydrazone or related intermediates. |

| Pyrrole | Not a commonly reported direct transformation from pyridines. | N/A |

This table outlines potential, largely hypothetical, strategies for the interconversion of the pyridine ring. The feasibility and efficiency of these routes would require experimental validation.

The rearrangement of the pyridine ring itself, without the addition or removal of atoms, is another avenue for structural diversification. For instance, the "halogen dance" rearrangement has been observed for bromopyridines under basic conditions, which could potentially lead to the migration of the bromine atom in this compound to a different position on the ring, thus providing access to isomeric compounds. nih.gov

Applications of 5 Bromo 4 Propylpyridine 2 Amine As a Building Block in Complex Chemical Synthesis

Utility in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the functional groups on 5-bromo-4-propylpyridine-2-amine allows for its transformation into a variety of heterocyclic systems. Pyridine (B92270) and its derivatives are well-established precursors for numerous useful compounds due to their stability and suitability for direct cross-coupling reactions. mdpi.com The presence of both a halogen and an amino group provides orthogonal handles for sequential reactions, enabling the construction of fused and substituted heterocyclic frameworks.

For instance, the amino group can participate in cyclization reactions to form fused ring systems like imidazo[1,2-a]pyridines, which are known to be valuable in medicinal chemistry. google.com Furthermore, the bromine atom can be readily displaced or involved in coupling reactions to introduce further diversity. While direct studies on this compound are not extensively documented, the principles are well-demonstrated with analogous 2-amino-5-bromopyridines. researchgate.netijssst.info These related compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comijssst.info The synthesis of 2-amino-5-bromopyridine (B118841) itself can be achieved from 2-aminopyridine (B139424) through bromination. researchgate.netchemicalbook.com

The general strategy often involves an initial reaction at the amino group, followed by a subsequent transformation utilizing the bromo substituent, or vice versa. This sequential reactivity is a cornerstone of its utility in building complex heterocyclic scaffolds.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The functional group array of this compound makes it a potentially valuable component in such reactions.

While specific examples detailing the integration of this compound into MCRs are not prevalent in the literature, the reactivity of the 2-aminopyridine moiety is well-suited for this purpose. For example, a three-component cascade coupling has been utilized in the synthesis of aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV (DPP-4) inhibitors, showcasing the potential of related aminopyridine structures in complex, one-pot transformations. nih.gov The amino group can act as a nucleophile to initiate a cascade of reactions with other components, leading to the rapid assembly of intricate molecular frameworks. The bromo-substituent can then be used in a post-MCR transformation to introduce additional complexity.

Asymmetric Synthesis and Chiral Molecule Construction

The development of chiral molecules is of paramount importance in pharmaceutical and materials science. While this compound is itself achiral, it can be a crucial precursor in the synthesis of chiral molecules through various asymmetric strategies.

One common approach involves the use of a chiral catalyst to induce stereoselectivity in a reaction involving the aminopyridine scaffold. Although direct asymmetric applications with this compound are not widely reported, related strategies with similar heterocyclic compounds are well-established. For instance, the asymmetric synthesis of a potent DPP-4 inhibitor involved a highly enantioselective Michael addition to create a chiral intermediate that was later elaborated into a complex heterocyclic system. nih.gov

Furthermore, chiral amines are valuable building blocks in the synthesis of a variety of biologically active compounds. mdpi.com this compound could be chemically resolved or derivatized with a chiral auxiliary to facilitate the construction of enantiomerically pure target molecules. The subsequent manipulation of the bromo and propyl groups would then allow for the synthesis of a diverse range of chiral compounds.

Late-Stage Functionalization of Advanced Intermediates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the selective modification of complex molecules at a late point in the synthetic sequence. scispace.com This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. scispace.com The bromine atom of this compound makes it an ideal candidate for LSF through various cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The bromo-substituent on the pyridine ring is highly amenable to these transformations, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

For example, studies on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated efficient Suzuki cross-coupling with various arylboronic acids to produce novel pyridine derivatives. mdpi.com This highlights the potential of the 5-bromo-aminopyridine scaffold in LSF. N-aryl-2-aminopyridines, which can be prepared from the coupling of anilines with 2-bromopyridines, are also widely used as substrates for C-H activation and functionalization. rsc.org

The ability to perform these modifications on advanced intermediates derived from this compound provides a powerful tool for optimizing the properties of a target molecule without the need for de novo synthesis. scispace.com

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. cam.ac.ukmdpi.com The strategy relies on the use of versatile building blocks that can be elaborated into a wide range of distinct molecular scaffolds. This compound, with its multiple reactive sites, is a prime candidate for use in DOS campaigns.

Starting from this single precursor, different reaction pathways can be employed to generate a multitude of skeletally diverse products. For example, the amino group can be acylated, alkylated, or diazotized to create a variety of intermediates. oriprobe.com The bromine atom can then undergo a range of cross-coupling reactions. mdpi.comresearchgate.net Furthermore, the pyridine ring itself can participate in reactions that lead to entirely new heterocyclic systems. researchgate.net

The combination of these transformations in a branching synthesis approach allows for the rapid exploration of chemical space around the aminopyridine core. This strategy is crucial for identifying novel compounds with desirable biological activities. While specific DOS libraries based solely on this compound are not extensively documented, the principles of DOS are well-aligned with the reactivity and versatility of this compound and related aminopyridines. rsc.org

Emerging Research Directions and Future Prospects for Halogenated Aminopyridines

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of halogenated aminopyridines, including 5-Bromo-4-propylpyridine-2-amine, is undergoing a shift towards more sustainable and efficient methods. Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste. Current research focuses on developing greener alternatives that are both environmentally benign and economically viable.

One promising approach is the use of multi-component reactions (MCRs). MCRs allow for the synthesis of complex molecules like 2-aminopyridines in a single step from simple precursors, minimizing solvent use and purification steps. rsc.orgnih.gov For instance, a one-pot synthesis of fluorinated 2-aminopyridine (B139424) derivatives has been developed, showcasing the potential for creating diverse libraries of these compounds through environmentally friendly procedures. rsc.org Another strategy involves the use of amides as an amine source in a transition-metal-free C-N bond forming reaction with chloropyridines, offering a simpler and more direct route to aminopyridines. researchgate.net

Furthermore, the direct and selective halogenation of pyridine (B92270) rings is a key area of development. researchgate.netchemrxiv.orgchemrxiv.org Researchers are designing novel phosphine (B1218219) reagents that enable the selective halogenation of pyridine C-H precursors, a significant advancement over less selective traditional methods. researchgate.net Another innovative method involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates to achieve highly regioselective halogenation. chemrxiv.orgchemrxiv.org These methods provide practical access to a wide range of halo-substituted pyridines, which are crucial intermediates for further chemical transformations. nih.gov

The table below summarizes some of the properties of related aminopyridine compounds, highlighting the structural diversity within this class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-bromopyridine (B118841) | 1072-97-5 | C5H5BrN2 | 173.01 | 133-138 |

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C6H7BrN2 | 187.04 | 148-151 |

| 2-Amino-5-bromo-4,6-dimethylpyridine | 89856-44-0 | C7H9BrN2 | 201.06 | 144-148 |

| 4-Amino-5-bromo-2-chloropyridine | 857730-21-3 | C5H4BrClN2 | 207.46 | 127.3-128.4 |

| 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 | C5H4BrFN2 | 191.00 | Not Available |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reactions for producing compounds like this compound. These computational approaches can predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

Recent studies have demonstrated the power of ML in predicting the catalytic activity of transition metal complexes used in pyridine synthesis. nih.gov By analyzing a large dataset of complexes and their performance, ML models can identify key molecular descriptors that correlate with high catalytic activity, guiding the design of more efficient catalysts. nih.gov For example, an artificial neural network (ANN) model has been successfully used to predict the catalytic activity of bis(imino)pyridine metal complexes for ethylene (B1197577) polymerization. nih.gov

Furthermore, ML is being employed to discover new materials with specific properties. An ML-assisted material genome approach has been used to design pyridine-based polymers for the efficient removal of radioactive waste. researchgate.netnih.govacs.orgacs.org The models predicted that halogen functionalization would enhance the adsorption efficiency of the polymers, a prediction that was subsequently validated experimentally. nih.govacs.orgacs.org This approach represents a paradigm shift in the design of new functional materials and could be adapted to design halogenated aminopyridines with tailored electronic or biological properties.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis of halogenated aminopyridines. Research is focused on creating catalysts that offer higher selectivity, efficiency, and broader functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the synthesis of substituted pyridines. mdpi.com However, the development of more active and stable catalysts is an ongoing effort.

Recent advancements include the use of cobalt-catalyzed cycloaddition reactions of diynes with cyanamides to produce N-substituted and N-unsubstituted 2-aminopyridines. acs.org This method provides an alternative to traditional palladium-catalyzed amination reactions. Additionally, orthogonal copper- and palladium-based catalyst systems have been developed for the selective O- and N-arylation of aminophenols, demonstrating the potential for fine-tuning catalytic systems to achieve specific bond formations. acs.org These advancements in catalysis could be applied to develop more efficient and selective syntheses of this compound and its derivatives.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are providing unprecedented insights into the formation of halogenated aminopyridines. Techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy enable real-time tracking of reactant consumption and product formation without the need for offline sampling. nih.govresearchgate.netspectroscopyonline.comyoutube.com

For example, in situ Raman spectroscopy has been used to monitor the [2+2] cycloaddition of pyridine-substituted olefins, revealing the influence of laser power and wavelength on the reaction kinetics. nih.govresearchgate.net Similarly, in situ FTIR has been employed to study a variety of organic reactions, providing a continuous stream of quantitative data that can be used to build predictive models for future reactions. youtube.com The application of these in situ monitoring techniques to the synthesis of this compound could lead to improved process control, higher yields, and a deeper understanding of the underlying reaction mechanisms.

Design of New Chemical Probes and Tools for Chemical Biology (general, not specific biological activity)

Halogenated aminopyridines, due to their unique structural and electronic properties, are valuable scaffolds for the design of new chemical probes and tools for chemical biology. The bromine atom in this compound can serve as a versatile handle for further functionalization, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.

The pyridine nitrogen and the amino group can participate in hydrogen bonding and other non-covalent interactions, making these compounds suitable for targeting specific biological macromolecules. For instance, pyridine derivatives have been investigated as molecular probes for imaging cancer cells. The ability of these compounds to bind selectively to certain biological targets allows researchers to visualize and study cellular processes. Halogen bonding, a non-covalent interaction involving halogen atoms, is also being explored as a tool in crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov The study of halogen-bonding interactions between pyridine-functionalized dyes and perfluorohaloarenes has provided insights into how these interactions can modify the optical properties of molecules. acs.org This knowledge can be leveraged to design novel fluorescent probes based on the this compound scaffold for various applications in chemical biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-propylpyridine-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, reduction of nitro groups in halogenated pyridine precursors (e.g., using stannous chloride in HCl, followed by alkaline workup and recrystallization) can yield amine derivatives . Optimization includes controlling temperature (e.g., 273 K for nitro group reduction), solvent selection (e.g., acetonitrile for purification), and stoichiometric ratios of reagents. Purity (≥99%) is achievable via successive recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify substituent positions and bromine/amine functional groups. Mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELXL software refines bond lengths/angles and assesses planarity (e.g., pyridine ring deviations <0.1 Å) .

Q. What analytical techniques are suitable for assessing purity and stability under storage?

- Methodological Answer : HPLC with UV detection monitors purity (>99%). Melting point analysis (e.g., 198–202°C for analogous bromopyridines) ensures consistency . Stability tests under dry, cool conditions (sealed containers, 4°C) prevent decomposition, validated via TLC or NMR over time .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound derivatives?

- Methodological Answer : XRD analysis using SHELX programs identifies hydrogen-bonding networks (e.g., N–H···N interactions) and planar deviations. For example, dimers linked via N7–H72···N3 bonds in pyrimidine analogs form 2D networks, clarifying substituent effects on supramolecular packing . Refinement parameters (e.g., R-factors <0.05) ensure accuracy.

Q. What experimental strategies address contradictions in spectroscopic data for brominated pyridine isomers?

- Methodological Answer : Isomeric mixtures (e.g., 4-propyl vs. 3-propyl derivatives) require separation via column chromatography (silica gel, ethyl acetate/hexane). Dynamic NMR at variable temperatures or NOESY correlations distinguish steric environments. Computational modeling (DFT) predicts ¹³C chemical shifts to validate assignments .

Q. How can hazardous byproducts (e.g., halogenated intermediates) be mitigated during synthesis?

- Methodological Answer : Replace toxic reagents (e.g., stannous chloride) with greener alternatives (e.g., catalytic hydrogenation). Safety protocols include fume hood use, PPE (gloves/goggles), and emergency measures (e.g., NaHCO₃ neutralization for acid spills). Waste streams containing bromine/chlorine require specialized disposal per EPA guidelines .

Q. What role do steric and electronic effects play in the reactivity of the propyl and bromine groups in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the propyl group may reduce reaction rates, addressed using bulky ligands (e.g., SPhos). Electronic effects are probed via Hammett studies or substituent-swapping (e.g., comparing 4-propyl vs. 4-methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.